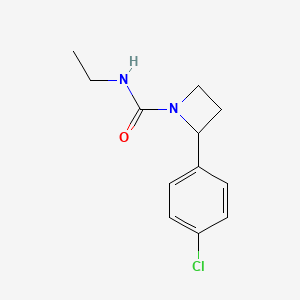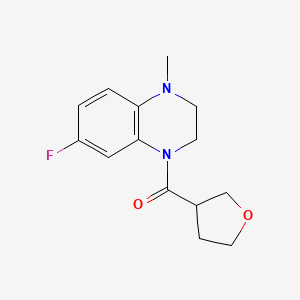
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone, also known as FMDO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMDO is a quinoxaline derivative that has been synthesized using different methods.
作用機序
The mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA-A receptors. GABA-A receptors are involved in the regulation of anxiety, depression, and seizures. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to increase the frequency of GABA-A receptor-mediated chloride ion channel openings, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have several biochemical and physiological effects, including anxiolytic, anticonvulsant, and antidepressant effects. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several advantages for lab experiments, including its easy synthesis and availability. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have low toxicity and high selectivity for GABA-A receptors. However, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
将来の方向性
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several potential future directions, including its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be investigated for its potential use in the treatment of anxiety and depression. Further studies can also be conducted to understand the mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone and its effects on different neurotransmitter systems. Finally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be used as a lead compound for the development of novel drugs with improved efficacy and selectivity.
合成法
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 7-fluoro-4-methyl-2,3-dihydroquinoxaline-1,4-dione with 3-hydroxymethyl oxolane in the presence of a base such as potassium carbonate. The multi-step synthesis method involves the reaction of 4-methyl-2,3-dihydroquinoxaline-1,4-dione with various reagents to obtain the desired product.
科学的研究の応用
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been investigated for its potential applications in different fields, including medicinal chemistry, pharmacology, and neuroscience. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16-5-6-17(14(18)10-4-7-19-9-10)13-8-11(15)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGHXADCNDPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

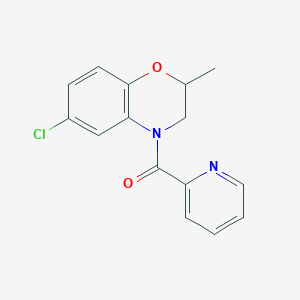
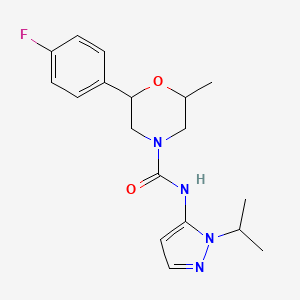
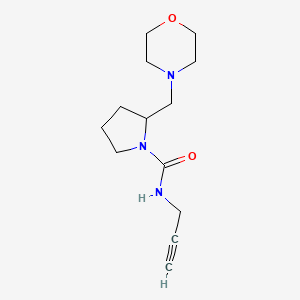
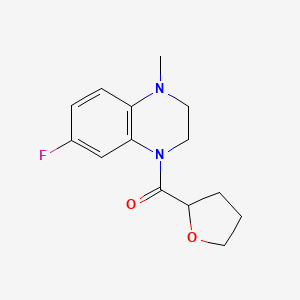
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)
